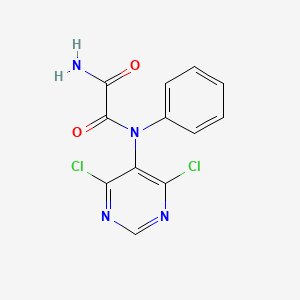![molecular formula C20H25N3OS B12913046 5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one CAS No. 61631-34-3](/img/structure/B12913046.png)
5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as ZnCl2 and solvents like CH2Cl2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to modify the pyrimidine ring or the cyclopentanone moiety.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in CH2Cl2 at low temperatures.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting CDK2/cyclin A2.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also inhibit CDK2 and have similar anticancer properties.
2-Thio-containing pyrimidines: Known for their diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
5-((4-Aminopyrimidin-2-yl)thio)-2-pentyl-2-phenylcyclopentanone is unique due to its specific structural features, such as the combination of a pyrimidine ring with a thioether linkage and a cyclopentanone moiety
Eigenschaften
CAS-Nummer |
61631-34-3 |
|---|---|
Molekularformel |
C20H25N3OS |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
5-(4-aminopyrimidin-2-yl)sulfanyl-2-pentyl-2-phenylcyclopentan-1-one |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-12-20(15-8-5-4-6-9-15)13-10-16(18(20)24)25-19-22-14-11-17(21)23-19/h4-6,8-9,11,14,16H,2-3,7,10,12-13H2,1H3,(H2,21,22,23) |
InChI-Schlüssel |
ANOYWNVDCMAWOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(CCC(C1=O)SC2=NC=CC(=N2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)

![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)





![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)
![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)



![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)
